molecular formula C13H8Cl4O2S B1619268 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl CAS No. 116807-53-5

3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl

Cat. No. B1619268
CAS RN: 116807-53-5
M. Wt: 370.1 g/mol
InChI Key: OASFWKBBFHJGDH-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is an organic compound that belongs to the class of polychlorinated biphenyls . These compounds contain at least two chlorine atoms attached to either benzene ring of the biphenyl moiety .


Molecular Structure Analysis

The molecular formula of 3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is C13H8Cl4O2S . It has a molecular weight of 370.08 .

Scientific Research Applications

Environmental Impact and Degradation Pathways

Recent scientific research has explored various aspects related to 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl, focusing on environmental contamination, degradation pathways, and the broader implications of its presence in ecosystems. One key area of study is the environmental fate and transformation of polychlorinated dibenzothiophenes (PCDTs), compounds closely related to 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl. Research indicates that PCDTs, which share similar production processes and environmental persistence characteristics with polychlorinated dibenzofurans (PCDFs), can originate from various industrial activities, including pulp and paper manufacturing, waste incineration, and metal reclamation processes. These compounds, including 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl, have been detected in environmental samples, particularly in river sediments, suggesting a widespread distribution and potential ecological risks associated with their persistence and bioaccumulation (Huntley et al., 1994).

Photocatalytic Degradation

The degradation of sulfurous compounds, which may include derivatives of 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl, has been studied in the context of photocatalysis. Photocatalytic processes, often utilizing titanium dioxide (TiO2) as a catalyst, have been shown to effectively degrade various sulfurous pollutants in water and air. This method offers a promising approach for mitigating the environmental impact of such compounds, highlighting the potential for applying advanced oxidation technologies to remove persistent organic pollutants from contaminated sites (Cantau et al., 2007).

properties

IUPAC Name

2,5-dichloro-1-(3,4-dichlorophenyl)-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(14)5-9(13(12)17)7-2-3-10(15)11(16)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASFWKBBFHJGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151531
Record name 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116807-53-5
Record name 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116807535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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